2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline-carbonitrile family, characterized by a fused bicyclic framework with a nitrile group at position 3 and a nitro-substituted aryl group at position 1. The 3-nitrophenyl moiety confers strong electron-withdrawing properties, influencing both reactivity and intermolecular interactions. Its synthesis typically involves multicomponent reactions (MCRs) using cyclohexanedione derivatives, substituted anilines, and nitrile precursors under catalytic conditions .
Properties
CAS No. |
311334-25-5 |
|---|---|
Molecular Formula |
C22H18N4O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H18N4O3/c23-13-17-20(14-6-2-1-3-7-14)21-18(10-5-11-19(21)27)25(22(17)24)15-8-4-9-16(12-15)26(28)29/h1-4,6-9,12,20H,5,10-11,24H2 |
InChI Key |
ATHNKHRIOIAATR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a sequential condensation-cyclization pathway. Initially, the Knoevenagel adduct forms between the aldehyde (3-nitrobenzaldehyde) and malononitrile, followed by Michael addition of dimedone. Subsequent cyclization with the arylamine (aniline) yields the hexahydroquinoline core. The use of α-ZrP accelerates proton transfer steps while suppressing side reactions, achieving yields of 82–89%. Optimal conditions involve ethanol as the solvent at reflux (78°C) for 4–6 hours.
Table 1: Optimization of Zr(HPO)-Catalyzed Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst loading | 10 mol% | 89 |
| Temperature | 78°C | 87 |
| Reaction time | 5 hours | 85 |
| Solvent | Ethanol | 89 |
The catalyst’s layered structure provides acidic sites that enhance electrophilic activation of carbonyl groups, critical for imine formation and cyclization. Post-reaction, α-ZrP is recovered via filtration and reused for five cycles without significant activity loss, underscoring its sustainability.
Gadolinium Triflate-Mediated Hantzsch Reaction
Gadolinium triflate (Gd(OTf)), a Lewis acid catalyst, enables an alternative one-pot synthesis under solvent-free conditions. This method adapts the classical Hantzsch reaction, traditionally used for 1,4-dihydropyridines, to assemble the hexahydroquinoline scaffold.
Substrate Scope and Efficiency
The reaction integrates 3-nitrobenzaldehyde, ethyl acetoacetate, ammonium acetate, and malononitrile, with Gd(OTf) (5 mol%) catalyzing the tandem condensations. At 100°C, the target compound forms in 78% yield within 3 hours. The catalyst’s high oxophilicity facilitates enolate formation from dimedone, while its moisture tolerance simplifies handling.
Table 2: Comparative Performance of Lewis Acid Catalysts
| Catalyst | Yield (%) | Time (h) | Temperature (°C) |
|---|---|---|---|
| Zr(HPO) | 89 | 5 | 78 |
| Gd(OTf) | 78 | 3 | 100 |
| Ce(SO) | 65 | 6 | 80 |
Gadolinium triflate’s efficacy stems from its ability to stabilize transition states through coordination to carbonyl oxygen atoms, as evidenced by FT-IR studies showing shifts in C=O stretching frequencies.
Solvent-Free Mechanochemical Synthesis
Emerging protocols employ mechanochemical grinding to synthesize hexahydroquinolines without solvents. This approach combines solid reactants (3-nitrobenzaldehyde, malononitrile, dimedone, aniline) with a catalytic amount of p-toluenesulfonic acid (PTSA). Ball milling at 30 Hz for 45 minutes delivers the product in 72% yield, though purity requires post-synthesis recrystallization.
Advantages and Limitations
Mechanochemistry reduces waste and energy consumption but faces challenges in scaling and reproducibility. Particle size uniformity critically influences reaction efficiency, with inhomogeneous mixtures yielding byproducts like unreacted dimedone adducts.
Characterization and Analytical Data
Successful synthesis necessitates validation through spectroscopic and crystallographic methods. H NMR spectra of the target compound show characteristic signals at δ 1.15 ppm (gem-dimethyl groups), δ 6.85–7.62 ppm (aromatic protons), and δ 4.21 ppm (methylene bridge). Single-crystal X-ray diffraction confirms the chair conformation of the hexahydroquinoline ring and the equatorial orientation of the 3-nitrophenyl substituent.
Table 3: Key Spectroscopic Data
| Technique | Diagnostic Features |
|---|---|
| H NMR (400 MHz, DMSO-d) | δ 1.15 (s, 6H, CH), δ 4.21 (m, 2H, CH), δ 6.85–7.62 (m, 8H, Ar-H) |
| IR (KBr) | 3288 cm (NH), 2190 cm (CN), 1685 cm (C=O) |
| HRMS (ESI+) | m/z 413.1492 [M+H] (calc. 413.1498) |
Comparative Analysis of Synthetic Routes
Each method offers distinct advantages:
-
Zr(HPO) catalysis excels in yield and catalyst reusability but requires reflux conditions.
-
Gd(OTf) enables faster reactions under solvent-free conditions but at higher temperatures.
-
Mechanochemical synthesis aligns with green chemistry principles but necessitates optimization for industrial adoption.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline derivatives, while reduction can yield amino-substituted compounds.
Scientific Research Applications
2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific derivative and its structure .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations in hexahydroquinoline-carbonitrile derivatives include substitutions at positions 1, 4, and 7,5. Below is a comparative analysis:
| Compound Name / CAS (if available) | Substituents | Key Structural Features |
|---|---|---|
| Target Compound | 1-(3-nitrophenyl), 4-phenyl, 7,7-H₂ | Strong electron-withdrawing nitro group; planar phenyl at C4; no steric hindrance at C7 |
| 2-Amino-7,7-dimethyl-5-oxo-4-phenyl... [20] | 7,7-dimethyl, 4-phenyl | Steric hindrance from dimethyl groups at C7; enhances rigidity |
| 311332-82-8 [17] | 1-(3-nitrophenyl), 4-(thiophen-3-yl) | Thiophene introduces π-conjugation; sulfur enhances polarizability |
| 2-Amino-4-(4-hydroxy-3-nitrophenyl)... [7] | 4-(4-hydroxy-3-nitrophenyl) | Nitro and hydroxyl groups enable hydrogen bonding; increased solubility |
| 2-Amino-1-[2-chloro-5-(CF₃)phenyl]... [21] | 1-(2-chloro-5-trifluoromethylphenyl), 4-(2,5-dimethyl-3-thienyl) | CF₃ and Cl enhance electron withdrawal; thienyl adds hydrophobic character |
Key Observations :
Key Differences :
Spectroscopic and Crystallographic Data
IR Spectroscopy :
¹H NMR :
X-ray Crystallography :
- The compound 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (from [5]) adopts a boat conformation for the hexahydroquinoline ring, with puckering parameters (q₂ = 0.45 Å, φ₂ = 90°) indicative of moderate distortion .
Biological Activity
2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C22H18N4O3
- Molecular Weight : 386.40332 g/mol
- CAS Number : [62044002]
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail these activities supported by specific studies.
1. Anticancer Activity
Several studies have evaluated the anticancer potential of quinoline derivatives, including the compound .
- Mechanism of Action : The compound has been shown to inhibit cancer cell proliferation through various pathways such as the inhibition of sirtuins and modulation of apoptotic pathways.
- Case Study : In vitro studies demonstrated significant activity against various cancer cell lines, suggesting that structural modifications can enhance potency against specific types of cancer cells .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties.
- Mechanism of Action : It is believed to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in macrophages.
- Case Study : In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 cells, the compound significantly reduced nitric oxide levels, indicating strong anti-inflammatory effects .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored.
Q & A
Basic Question: What are the optimal synthetic routes for 2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?
Methodological Answer:
The compound is typically synthesized via multi-component reactions (MCRs), such as the Hantzsch reaction, which combines an aldehyde (e.g., 3-nitrobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate in ethanol under reflux (60–80°C for 4–6 hours) . Catalysts like p-toluenesulfonic acid (PTSA) or DMAP improve yields (70–85%). Key steps include:
- Cyclization: Formation of the hexahydroquinoline core via enamine intermediates.
- Functionalization: Introduction of the nitrophenyl and phenyl groups through regioselective substitution.
- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Advanced Question: How can researchers overcome low yields in multi-step synthesis of this compound?
Methodological Answer:
Low yields often arise from steric hindrance at the C-3 carbonitrile group or competing side reactions (e.g., oxidation of the nitro group). Strategies include:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Temperature Control: Stepwise heating (40°C → 80°C) reduces decomposition .
- Column Chromatography: Gradient elution (hexane → ethyl acetate) isolates pure product (≥95% purity) .
Basic Question: What techniques are used to characterize the structural features of this compound?
Methodological Answer:
Core characterization methods:
- NMR Spectroscopy:
- IR Spectroscopy: Bands at ~2200 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (C=O) .
- Elemental Analysis: Confirms molecular formula (e.g., C₂₂H₁₇N₃O₃) .
Advanced Question: How can structural ambiguities in the hexahydroquinoline core be resolved?
Methodological Answer:
Ambiguities in ring conformation (e.g., boat vs. chair) require advanced methods:
- X-ray Crystallography: Resolves 3D geometry (e.g., bond angles, torsion angles) .
- DFT Calculations: Predict stable conformers using Gaussian09 with B3LYP/6-31G(d) basis set .
- NOESY NMR: Identifies spatial proximity of protons (e.g., axial vs. equatorial methyl groups) .
Basic Question: How is the biological activity of this compound evaluated in vitro?
Methodological Answer:
Standard assays include:
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .
- Anticancer Screening: MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ values reported at 10–50 μM) .
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .
Advanced Question: How to address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?
Methodological Answer:
Contradictions may stem from assay conditions or impurities:
- Purity Verification: Re-test compounds via HPLC-MS (≥98% purity) .
- Assay Replication: Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural Analogs: Compare activity of derivatives (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to isolate SAR trends .
Basic Question: What are the material science applications of this compound?
Methodological Answer:
Its electron-deficient aromatic system enables:
- Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems .
- Optoelectronic Materials: Incorporation into polymers for non-linear optical (NLO) applications due to π-conjugation .
Advanced Question: How to elucidate the mechanism of action in kinase inhibition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
